Ethyl 2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of doxapram involves the use of LiHMDS with an equimolar amount of sparteine in toluene, resulting in the formation of enantiomerically enriched γ-lactam . This is a useful synthon for the synthesis of doxapram .Scientific Research Applications
Ethylene in Plant Biology
Research on ethylene, a simple two-carbon atom molecule, and its precursor 1-aminocyclopropane-1-carboxylic acid (ACC), highlights the complex roles these compounds play in plant biology, including their biosynthesis, signaling, and physiological impacts. Ethylene's precursor, ACC, is noted for its multifaceted roles beyond being a mere precursor, including its conjugation derivatives, metabolism by bacteria favoring plant growth, and functioning independently as a signal molecule (B. V. D. Poel & D. Straeten, 2014).
Ethylene Oxide Sterilization
Ethylene oxide (EO) is extensively used for sterilizing medical devices due to its broad application range and effectiveness. Recent progress in EO sterilization technology, including cycle design and validation, highlights its promising field of development, despite its toxicity and challenges in safety management (G. C. Mendes, T. Brandão, & Cristina L. M. Silva, 2007).
Ethylmercury and Thimerosal Toxicity
Ethylmercury, derived from thimerosal, a vaccine preservative, poses potential health risks due to its ability to cross the blood-brain barrier and accumulate in the brain, leading to toxic effects. Despite its widespread use, concerns about its safety and the need for further research on its neurotoxic effects are emphasized (J. Kern et al., 2019).
Ethyl Glucuronide as an Alcohol Marker
Ethyl glucuronide (EtG) in hair serves as a stable marker for detecting and quantifying alcohol consumption over extended periods. This metabolite's presence in hair after complete elimination of alcohol from the body underscores its utility in monitoring alcohol intake and abuse (C. Crunelle et al., 2014).
Mechanism of Action
Target of Action
Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that “Ethyl 2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carboxylate” could potentially interact with multiple targets in the body.
Mode of Action
The exact mode of action would depend on the specific targets that the compound interacts with. For example, if the compound were to interact with enzyme targets, it could potentially inhibit or enhance the activity of these enzymes, leading to changes in biochemical processes within the body .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways that would be affected. Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific characteristics of the organism it’s administered to. For example, compounds similar to “this compound” have been found to be well absorbed from the gastrointestinal tract, subject to extensive hepatic metabolism, and excreted primarily in the urine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, the presence of certain compounds can inhibit or enhance the activity of enzymes that metabolize “this compound”, potentially affecting its bioavailability and efficacy .
Properties
IUPAC Name |
ethyl 2-[(2,2-diphenylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-4-27-23(26)19-15(2)16(3)28-22(19)24-21(25)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,20H,4H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXBINFBSVMVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.